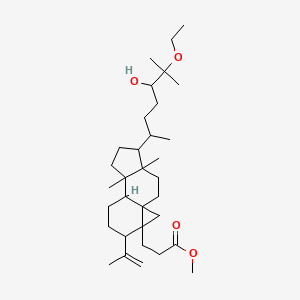

24-羟基-25-乙氧基-3,4-开环环阿魏酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound falls into the category of secocycloartane triterpene methyl esters, a class of compounds known for their complex molecular structures and diverse biological activities. Such compounds are often isolated from plants and have been the subject of numerous studies to elucidate their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related secocycloartane triterpene methyl esters involves multiple steps, including the isolation from natural sources like the aerial parts of plants, followed by chemical modifications to introduce specific functional groups. For instance, novel 29-nor-3,4-seco-cycloartanes were synthesized and characterized from Antirhea acutata, showcasing the complexity of synthesis routes for such compounds (Lee et al., 2001).

Molecular Structure Analysis

The molecular structure of secocycloartane derivatives is elucidated using spectroscopic and chemical methods, including X-ray crystallography in some cases. These methods confirm the intricate molecular architecture and stereochemistry of the secocycloartane skeleton, which is crucial for understanding the compound's biological functions and chemical behavior.

Chemical Reactions and Properties

Secocycloartane triterpene methyl esters undergo various chemical reactions, including esterification, hydrolysis, and cycloaddition, influenced by their complex structure. These reactions are critical for modifying the compound's properties for further research and potential applications. For example, compounds from the secocycloartane class have shown moderate inhibitory activities in cyclooxygenase assays, highlighting their chemical reactivity and potential therapeutic uses (Lee et al., 2001).

科学研究应用

新型开环环阿魏酸三萜

研究发现新型开环环阿魏酸三萜,展示了该化合物类别的多样性及其在药学和药理学中的潜在应用。例如,从尖叶抗痢木的地上部分分离出新型 29-去甲基-3,4-开环环阿魏酸三萜甲酯,其中一些在环氧合酶测定中显示出中等抑制活性,表明具有潜在的抗炎特性 (Lee 等人,2001)。

三萜的微生物转化

淡水真菌对三萜的微生物转化已被证实,强调了一种获得具有潜在生物活性的新型三萜衍生物的方法。例如,七孢分枝孢对尼格拉诺酸的转化产生了具有弱抗 HIV 活性的化合物 (Sun 等人,2013)。

羊毛甾烷和油炸羊毛甾烷

对美丽藤黄树皮的研究导致了羊毛甾烷和油炸羊毛甾烷的鉴定,以及它们的结构解析。这些化合物增加了植物来源三萜的化学多样性,并且可能具有各种生物和药理应用 (Vieira 等人,2004)。

具有四氢吡喃部分的新型开环环阿魏酸三萜

一种新型开环环阿魏酸三萜,带有四氢吡喃部分,已从台湾栲叶中分离出来,对 α-葡萄糖苷酶表现出弱活性。该化合物的结构独特性可能激发设计具有潜在治疗用途的新分子的灵感 (Lee 等人,2016)。

软珊瑚中的胆固醇-oic 酸衍生物

从软珊瑚Minabea sp.中分离出的胆固醇-oic 酸衍生物证明了海洋生态系统在提供具有独特结构的新型化合物方面的潜力。这些化合物的立体化学和生物活性有助于我们了解海洋天然产物 (Wang 等人,2009)。

属性

IUPAC Name |

methyl 3-[5-(6-ethoxy-5-hydroxy-6-methylheptan-2-yl)-4,8-dimethyl-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O4/c1-10-37-29(5,6)27(34)14-11-23(4)25-15-17-31(8)26-13-12-24(22(2)3)32(18-16-28(35)36-9)21-33(26,32)20-19-30(25,31)7/h23-27,34H,2,10-21H2,1,3-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUMXXUYPRNFDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C(CCC(C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

24-Hydroxy-25-ethoxy-3,4-secocycloart-4(28)-en-3-oic acid methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。